6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine
Overview
Description
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-(2-chlorophenyl)ethenyl group, a dimethyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.
Introduction of the Ethenyl Group: The 2-(2-chlorophenyl)ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a 2-chlorophenyl halide with an ethenyl precursor.
Substitution with Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl-substituted pyrimidine.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism by which 6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The ethenyl and methylsulfanyl groups can participate in π-π interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of both the ethenyl and methylsulfanyl groups in this compound imparts unique electronic and steric properties, making it distinct from other pyrimidine derivatives
Properties
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-12(17-14(18-15)19-3)9-8-11-6-4-5-7-13(11)16/h4-10H,1-3H3,(H,17,18)/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXDDKDULSWQFM-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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